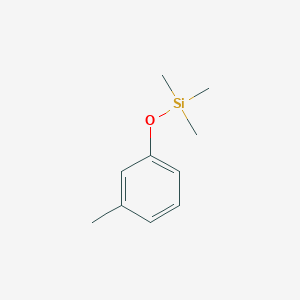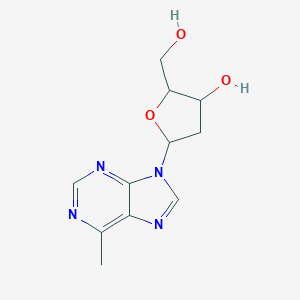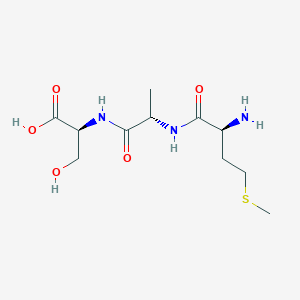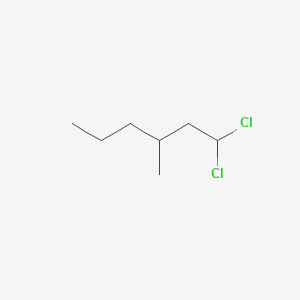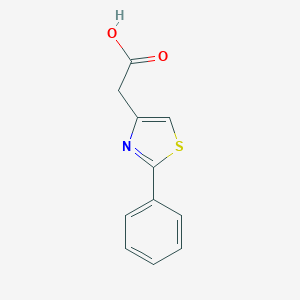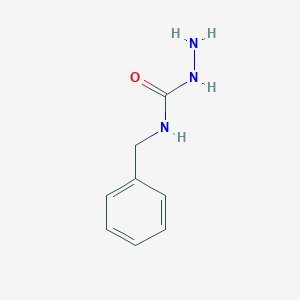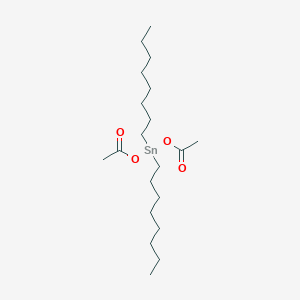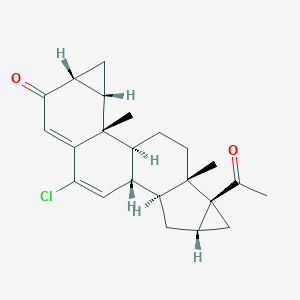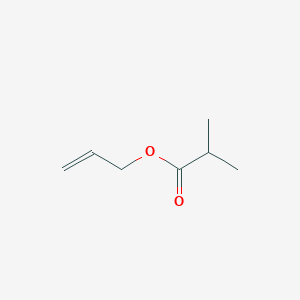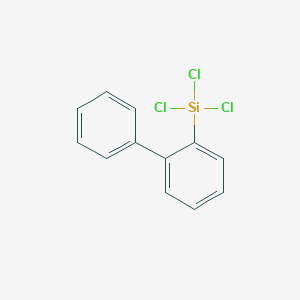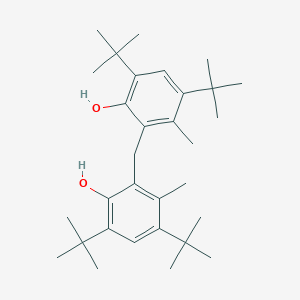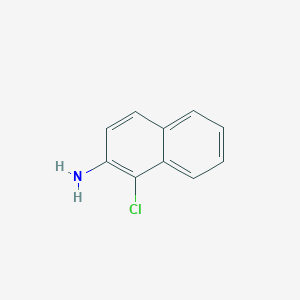
2-Amino-1-chloronaphthalene
Overview
Description
2-Amino-1-chloronaphthalene (2ACN) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 208.6 g/mol and a melting point of 134-136°C. 2ACN is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH). It is a versatile chemical that is used in many different fields, including organic synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 2-Amino-1-chloronaphthalene can be synthesized using various methods. One approach involves the preparation of 2 (or 7)-chloronaphthalenes from α-tetralones, which are 1-oxo-1,2,3,4-tetrahydronaphthalenes. This process includes introducing chlorines, reducing the ketone, and converting the resulting hydroxy to chloro, followed by removal of vicinal chlorines and aromatization to yield the desired chloronaphthalenes (Prugh, Deana, & Wiggins, 1989).
Environmental and Biodegradation Studies
- Photocatalytic Decomposition : 2-Chloronaphthalene has been studied for its decomposition efficiency and mechanism in aqueous systems. The study revealed that under certain conditions, using TiO2 and zero-valent iron (ZVI) as catalysts, 2-chloronaphthalene can be effectively decomposed, with chlorine being replaced by a hydroxyl group and the naphthalene ring gradually demethylated (Qi, Wang, Sun, & Li, 2019).
- Biodegradation by Fungi : The white-rot fungus Phlebia lindtneri has been shown to metabolize chloronaphthalenes, including 2-chloronaphthalene, into various oxidized products. This process involves initial oxidation by cytochrome P-450 monooxygenase (Mori, Kitano, & Kondo, 2003).
Physical and Chemical Analysis
- Inclusion Complex Studies : The formation of inclusion complexes between β-cyclodextrin and chloronaphthalenes has been studied, with an emphasis on fluorescence polarization in aqueous solutions. This research provides insights into the interactions and binding affinities of such complexes (Hamai, 1999).
- Sensitivity to Metal Ions : Poly(1,8-diaminonaphthalene) has been investigated for its sensitivity to heavy metal ions like Ag+, Hg2+, and Cu2+. This research is crucial for understanding the interaction of chloronaphthalenes with various metal ions and their potential applications in sensing technologies (Pałys, Skompska, & Jackowska, 1997).
Thermodynamic Properties
- Heat Capacities and Thermodynamics : The molar heat capacities of 2-chloronaphthalene have been measured across a wide temperature range. This data provides valuable information for understanding the thermodynamic properties and phase transitions of chloronaphthalenes (Miltenburg & Verdonk, 1991).
properties
IUPAC Name |
1-chloronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYGXLLTYTXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329174 | |
| Record name | 1-chloro-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16452-11-2 | |
| Record name | 1-chloro-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-NAPHTHALEN-2-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

